molecular formula C4H4INS B3157214 2-iodo-5-methylThiazole CAS No. 847547-16-4

2-iodo-5-methylThiazole

Cat. No. B3157214
M. Wt: 225.05 g/mol
InChI Key: HUSIZGWEEAVFKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole-containing molecules, including 2-iodo-5-methylThiazole, has been a subject of research over the past 18 years . The accomplishments in the chemistry of isothiazoles have been examined, and current strategies for the synthesis of isothiazole-containing molecules and key directions of studies in this field of heterocyclic chemistry are discussed .


Molecular Structure Analysis

The molecular structure of 2-iodo-5-methylThiazole consists of a thiazole ring with a methyl and iodine substitution. The molecular formula is C4H4INS .


Chemical Reactions Analysis

Thiazole derivatives, including 2-iodo-5-methylThiazole, have been synthesized by various reactions such as the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides .

Scientific Research Applications

Neuroprotective Properties and Brain Activity

  • Clomethiazole, a compound with a thiazole structure similar to 2-iodo-5-methylThiazole, has been investigated for its neuroprotective properties, particularly against the degeneration of 5-HT neurones induced by MDMA ('ecstasy'). The research suggests that its neuroprotective action might not involve free radical scavenging but could be due to an action on body temperature or interaction with GABAA receptor channel opening, which is significant for understanding the therapeutic potential of similar thiazole compounds (Colado et al., 1999). Additionally, enantiomers of a compound structurally related to clomethiazole showed neuroprotective effects against MDMA-induced neurodegeneration in rat brains, suggesting that drugs increasing GABAA receptor channel opening might be protective against such damage (Colado et al., 2001).

Anticonvulsant Activities

  • Various thiazole compounds have been evaluated for their anticonvulsant activities, providing insights into their potential applications in treating seizures or epilepsy. For instance, certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles were found to be selective antagonists of strychnine-induced convulsions, indicating potential use as antispastic agents (Kane et al., 1994). Furthermore, novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives exhibited in vivo anticonvulsant activity, with some compounds showing effectiveness greater than well-known anticonvulsant drugs (Wang et al., 2015).

Cardiovascular Applications

  • The potential of thiazole derivatives as cardiovascular agents has been explored, particularly as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors. These derivatives, such as 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines, showed promise in increasing cardiac output without significant increases in heart rate, highlighting their potential for clinical evaluation as cardiovascular agents (Novinson et al., 1982).

Antinociceptive and Analgesic Effects

  • Thiazole derivatives have been studied for their antinociceptive effects, indicating their potential as analgesics. For example, a study on the pyrazolyl-thiazole derivative 2-(5-trichloromethyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)-5-methylthiazole (B50) demonstrated dose-dependent antinociception in mice without affecting spontaneous locomotion or rotarod performance, suggesting its specificity as an analgesic (Prokopp et al., 2006).

Safety And Hazards

2-iodo-5-methylThiazole is harmful if swallowed and causes damage to organs through prolonged or repeated exposure . It is advised to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Thiazole derivatives, including 2-iodo-5-methylThiazole, have been found to demonstrate moderate to good anti-inflammatory activity . Future research may focus on further exploring the biological activities of these compounds and their potential applications in drug development .

properties

IUPAC Name

2-iodo-5-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INS/c1-3-2-6-4(5)7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSIZGWEEAVFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-5-methylThiazole

CAS RN

847547-16-4
Record name 2-iodo-5-methyl-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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